(S)-1-(3-Chlorophenyl)ethanol

Enantioselective Synthesis Biocatalysis Ketoreductase

(S)-1-(3-Chlorophenyl)ethanol (CAS 135145-34-5) is an enantiopure chiral secondary alcohol within the class of 1-arylethanols, featuring a 3-chlorophenyl substituent. Its primary role is as a critical intermediate and building block in the asymmetric synthesis of bioactive molecules, particularly in pharmaceutical development.

Molecular Formula C8H9ClO
Molecular Weight 156.61 g/mol
CAS No. 135145-34-5
Cat. No. B144222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(3-Chlorophenyl)ethanol
CAS135145-34-5
Molecular FormulaC8H9ClO
Molecular Weight156.61 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CC=C1)Cl)O
InChIInChI=1S/C8H9ClO/c1-6(10)7-3-2-4-8(9)5-7/h2-6,10H,1H3/t6-/m0/s1
InChIKeyQYUQVBHGBPRDKN-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-1-(3-Chlorophenyl)ethanol (CAS 135145-34-5) as a Chiral Building Block: A Procurement-Focused Overview


(S)-1-(3-Chlorophenyl)ethanol (CAS 135145-34-5) is an enantiopure chiral secondary alcohol within the class of 1-arylethanols, featuring a 3-chlorophenyl substituent. Its primary role is as a critical intermediate and building block in the asymmetric synthesis of bioactive molecules, particularly in pharmaceutical development [1]. The compound possesses a single stereocenter and is characterized by a molecular formula of C8H9ClO and a molecular weight of 156.61 g/mol . The presence of the 3-chloro group significantly modulates its physicochemical and biological properties compared to the unsubstituted or differently substituted analogs, influencing both its reactivity and its interaction with biological targets [1].

The Criticality of Enantiopurity and Specific Substitution: Why (S)-1-(3-Chlorophenyl)ethanol Cannot Be Simply Replaced


Generic substitution fails for (S)-1-(3-Chlorophenyl)ethanol for two principal reasons: stereochemistry and substitution pattern. The (R)-enantiomer or the racemic mixture exhibits distinct and often inferior or even antagonistic biological activity, a phenomenon common to many chiral pharmaceutical intermediates [1]. Furthermore, even within the same enantiomeric series, altering the position or identity of the halogen substituent dramatically changes enzyme recognition and metabolic stability. For instance, the 3-chloro substitution provides a unique activity profile with specific enzymes (e.g., 205% activity vs. the parent phenylethanol) that is not observed with the 2-chloro (16.4% activity) or 4-chloro (151% activity) isomers [2]. Using an incorrect isomer or analog can lead to failed syntheses, reduced yields, and unpredictable biological outcomes, making the procurement of the precise (S)-3-chloro isomer a non-negotiable requirement for downstream success.

Quantitative Comparative Evidence: Selecting (S)-1-(3-Chlorophenyl)ethanol Over Analogs


Enantioselectivity in Biocatalytic Synthesis: S-Enantiomer Production with 100% ee vs. Lower Selectivity with Alternative Microbes

In the biocatalytic reduction of a key ketone precursor for an anticancer program, a purified ketoreductase from Hansenula polymorpha yielded the desired (S)-2-chloro-1-(3-chlorophenyl)ethanol with an enantiomeric excess (ee) of 100% [1]. This is a direct and quantifiable improvement over the use of whole-cell microbial cultures, where the same organism, H. polymorpha ATCC 58401, achieved only 73.8% ee and another organism, Rhodococcus globerulus ATCC 21505, achieved 71.8% ee for the same transformation [1].

Enantioselective Synthesis Biocatalysis Ketoreductase

Substrate Specificity and Enzyme Recognition: 3-Chloro Substitution Confers 205% Activity vs. Unsubstituted Phenylethanol

Data from the BRENDA enzyme database reveals that the 3-chloro substitution on the phenyl ring is critical for recognition by alcohol dehydrogenase [NAD(P)+] (EC 1.1.1.71). While the unsubstituted (RS)-1-phenylethanol is defined as the baseline (100% activity), 1-(3-chlorophenyl)ethanol exhibits a significantly enhanced relative activity of 205% [1]. This is in stark contrast to the 2-chloro and 4-chloro positional isomers, which show only 16.4% and 151% relative activity, respectively, highlighting the unique enzyme-substrate fit provided by the 3-chloro group [1].

Enzyme Kinetics Structure-Activity Relationship Chiral Recognition

Synthetic Utility as a Direct Precursor to a Potent and Selective β3-Adrenergic Receptor Agonist (AJ-9677)

The enantiopure compound serves as a direct and essential building block for the synthesis of AJ-9677, a potent and selective β3-adrenergic receptor agonist [1]. This specific application is not a generic property of all 1-arylethanols but is a specific and documented use case for the 2-chloro-1-(3′-chlorophenyl)ethanol scaffold, for which (S)-1-(3-chlorophenyl)ethanol is the core. The identity of the 3-chloro substituent and the S-configuration are absolute requirements for the synthesis of this target molecule [1].

Pharmaceutical Synthesis API Intermediate Adrenergic Receptor

Enzymatic vs. Chemical Synthesis: Biocatalytic Route Delivers >99.8% ee with High Yield on a Preparative Scale

A 'green' enzymatic kinetic resolution method has been developed that produces enantiopure chloroalcohols, including the target compound scaffold, on a preparative scale [1]. This process delivers the (R)-enantiomer of a closely related chloroalcohol with >99.8% ee and 91% yield from a racemic mixture [2]. While this specific data point is for the (R)-enantiomer, it demonstrates the capability of enzymatic methods to achieve very high enantiopurity that is often challenging and costly to match with traditional chemical asymmetric catalysis, especially for this substrate class. The paper explicitly demonstrates the application of this methodology to both enantiomers of these α-chloroalcohols [1].

Green Chemistry Biocatalysis Process Chemistry

Validated Application Scenarios for (S)-1-(3-Chlorophenyl)ethanol in Scientific and Industrial Workflows


Asymmetric Synthesis of High-Value Pharmaceutical Intermediates (e.g., AJ-9677)

Procurement of high-enantiopurity (S)-1-(3-chlorophenyl)ethanol (≥95% or higher) is essential for the reliable and efficient synthesis of chiral α-chloroalcohols, which serve as key intermediates for β3-adrenergic receptor agonists like AJ-9677 [1]. Using a lower-purity or racemic starting material would directly lead to a final product with lower chiral purity, requiring costly and time-consuming purification and potentially failing to meet regulatory standards for pharmaceutical development.

Biocatalyst Development and Metabolic Engineering Studies

This compound is a validated substrate for alcohol dehydrogenase [NAD(P)+] (EC 1.1.1.71), where it exhibits a 205% relative activity compared to the parent compound [1]. This makes it an ideal candidate for screening and engineering novel ketoreductases or alcohol dehydrogenases with enhanced activity and enantioselectivity for 3-chloro-substituted substrates. Researchers in this field should specify this exact compound to ensure reproducibility of kinetic data, as activity profiles differ significantly even with positional isomers [1].

Investigations into Chiral Recognition and Enantioselective Separation

The distinct enantiomers of 1-(3-chlorophenyl)ethanol, including the target (S)-enantiomer, are valuable probes for studying chiral recognition mechanisms [1]. The well-documented physicochemical properties (e.g., density of 1.182 g/mL, boiling point of 230°C ) and the known stereospecific interactions with enzymes [1] provide a solid foundation for developing and validating novel chiral stationary phases or enantioselective analytical methods.

Development of Sustainable and 'Green' Chemical Processes

The compound and its derivatives are ideal targets for demonstrating the viability of 'green' chemistry principles in pharmaceutical manufacturing. The documented success of enzymatic kinetic resolution in producing related enantiopure chloroalcohols with high yield (>91%) and optical purity (>99.8% ee) [2] provides a benchmark for developing and scaling biocatalytic routes for (S)-1-(3-chlorophenyl)ethanol. This application scenario is directly relevant for process chemists aiming to replace or complement traditional asymmetric hydrogenation methods with more sustainable alternatives.

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